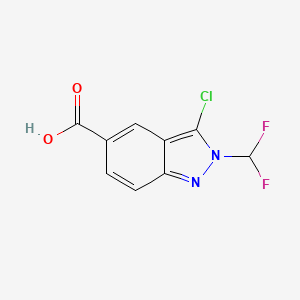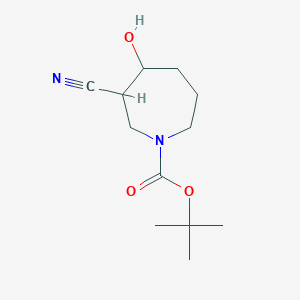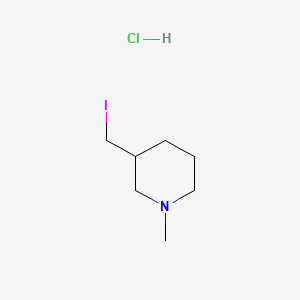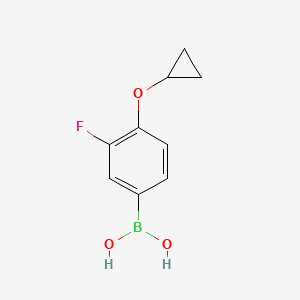
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound is characterized by the presence of a bromomethyl group and a fluoro substituent on the cyclohexane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate typically involves the bromination of ethyl 4-methyl-4-fluorocyclohexanecarboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can be performed using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Major Products:
- Substitution reactions yield products such as azides, nitriles, and amines.
- Reduction reactions yield alcohols.
- Oxidation reactions yield carboxylic acids.
Scientific Research Applications
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The fluoro substituent enhances the compound’s stability and reactivity by influencing the electronic properties of the cyclohexane ring .
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)benzoate: Similar in structure but lacks the fluoro substituent and has a benzene ring instead of a cyclohexane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a cyclohexanecarboxylate.
Uniqueness: Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate is unique due to the presence of both bromomethyl and fluoro groups on the cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various applications in scientific research .
Properties
Molecular Formula |
C10H16BrFO2 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16BrFO2/c1-2-14-9(13)8-3-5-10(12,7-11)6-4-8/h8H,2-7H2,1H3 |
InChI Key |
KCSZLWLIEMTLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)
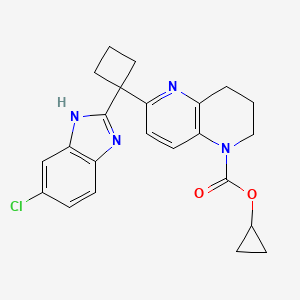

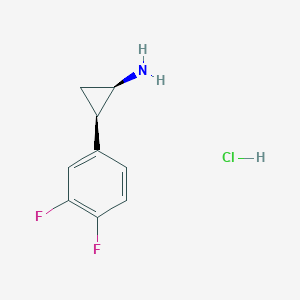
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

